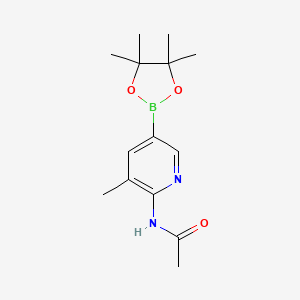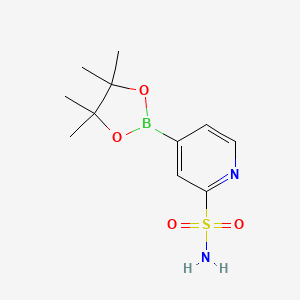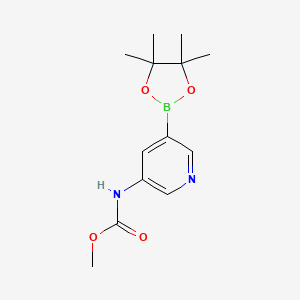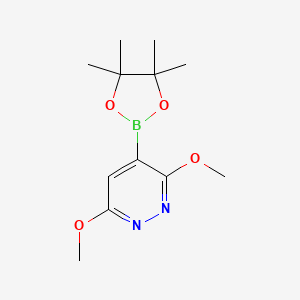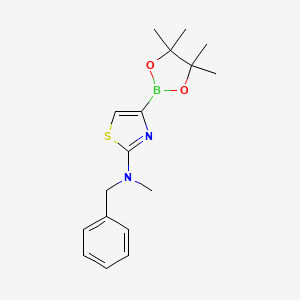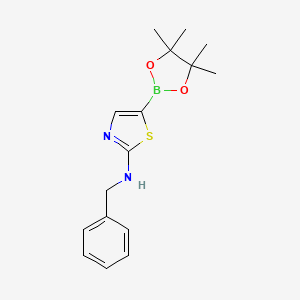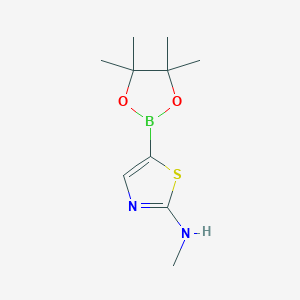
1,2-Bis-N-(3-tert-butylsalicylidene)-aminoethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis-N-(3-tert-butylsalicylidene)-aminoethane is a chemical compound known for its unique structure and properties It is a Schiff base ligand, which means it is formed by the condensation of an amine with a carbonyl compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis-N-(3-tert-butylsalicylidene)-aminoethane typically involves the reaction of 3-tert-butylsalicylaldehyde with ethylenediamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2(3-tert-butylsalicylaldehyde)+ethylenediamine→this compound+2H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis-N-(3-tert-butylsalicylidene)-aminoethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis-N-(3-tert-butylsalicylidene)-aminoethane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions
Biology: The compound and its metal complexes may have potential biological activities, such as antimicrobial or anticancer properties, which can be explored in biomedical research.
Medicine: Research into the compound’s potential therapeutic applications, such as drug delivery systems or as a component of pharmaceuticals, is ongoing.
Industry: The compound’s unique properties make it useful in various industrial applications, such as in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2-Bis-N-(3-tert-butylsalicylidene)-aminoethane depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can alter the electronic properties of the metal ion, leading to changes in reactivity and catalytic activity.
In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(salicylideneamino)ethane: Similar structure but lacks the tert-butyl groups.
1,2-Bis(2-hydroxybenzylideneamino)ethane: Similar structure with hydroxy groups instead of tert-butyl groups.
1,2-Bis(3,5-di-tert-butylsalicylideneamino)ethane: Similar structure with additional tert-butyl groups.
Uniqueness
1,2-Bis-N-(3-tert-butylsalicylidene)-aminoethane is unique due to the presence of tert-butyl groups, which can influence its steric and electronic properties. These groups can affect the compound’s reactivity, stability, and interactions with metal ions or biological targets, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
2-tert-butyl-6-[2-[(3-tert-butyl-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-23(2,3)19-11-7-9-17(21(19)27)15-25-13-14-26-16-18-10-8-12-20(22(18)28)24(4,5)6/h7-12,15-16,27-28H,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDIVEBMFZBQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NCCN=CC2=C(C(=CC=C2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester](/img/structure/B6338221.png)
